molecular formula C9H10O3 B1194247 2-Hydroxy-3,6-dimethylbenzoic acid CAS No. 3921-12-8

2-Hydroxy-3,6-dimethylbenzoic acid

Cat. No. B1194247
CAS RN: 3921-12-8
M. Wt: 166.17 g/mol
InChI Key: SDQFDFFLPQFIHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 2-Hydroxy-3,6-dimethylbenzoic acid involves multi-step chemical processes. For instance, 2-amino-4,5-dimethylbenzoic acid was synthesized through a series of reactions starting from 3,4-dimethyl aniline, showcasing the complexity involved in synthesizing dimethylbenzoic acid derivatives. These procedures typically include condensation reactions, cyclization, and oxidation steps, highlighting the intricate methodologies required to produce such compounds (Cheng Lin, 2013).

Molecular Structure Analysis

X-ray diffraction methods have been used to study the molecular structure of dimethylbenzoic acid derivatives. For example, 2-amino-4,6-dimethylpyrimidine 2-hydroxybenzoate was examined to understand its crystalline structure, which revealed a monoclinic system with specific unit cell parameters. These studies provide insights into the molecular geometry, hydrogen bonding, and overall structural integrity of such compounds (Zhenjiang Li, Jun Huang, A. Meng, 2011).

Chemical Reactions and Properties

Chemical reactions involving dimethylbenzoic acid derivatives often highlight their reactivity and the possibility of forming various chemical structures. The use of 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) with acetic acid for the reductive transformation of α,β-epoxy ketones to β-hydroxy ketones illustrates the chemical versatility and reactivity of such compounds under specific conditions (E. Hasegawa, N. Chiba, Ai Nakajima, Kumiko Suzuki, Akira Yoneoka, K. Iwaya, 2004).

Scientific Research Applications

Antimicrobial and Anticancer Activities

A study investigated the chemical compositions of chloroform extract from the lichen Parmelia erumpens, identifying compounds including a variant of 2-hydroxy-3,6-dimethylbenzoic acid. This compound exhibited significant antimicrobial activity against various bacteria and fungi, and displayed promising anticancer activity, especially in dose- and time-dependent manners against certain cancer cell lines. The study also suggested potential immunomodulatory activity of this compound, marking it as a potential candidate for antimicrobial and anticancer drug development (Aravind et al., 2014).

Biosynthesis in Bacteria

Research on bacterial catabolism of a related compound, 4-hydroxy-3,5-dimethylbenzoic acid, showed that different bacterial strains metabolize this acid differently. In one strain, it led to the accumulation of a degradation metabolite, while another strain converted it into a different metabolite. This demonstrates the compound's involvement in complex biochemical pathways in bacterial metabolism (Cain et al., 1997).

Regulation of Mammalian Circadian Clock

A novel compound isolated from Streptomyces sp. AK-AH76 was identified as 2-hydroxy-3,6-dimethylbenzoic acid. This compound was found to lengthen the period of mammalian circadian rhythms by 1.5 hours at a specific concentration, indicating its potential role in regulating biological clocks (Izumikawa et al., 2008).

Anti-Migration and Anti-Invasion Effects in Cancer

2-hydroxy-6-tridecylbenzoic acid, a related compound, showed significant anti-migration and anti-invasion effects in triple-negative breast cancer cells. This was associated with the activation of certain signaling pathways, indicating the potential use of similar compounds in cancer therapeutics (Zhou et al., 2020).

Safety And Hazards

The compound is classified under the GHS07 category. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-hydroxy-3,6-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-5-3-4-6(2)8(10)7(5)9(11)12/h3-4,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQFDFFLPQFIHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294109
Record name 2-hydroxy-3,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3,6-dimethylbenzoic acid

CAS RN

3921-12-8
Record name Benzoic acid,6-dimethyl-
Source DTP/NCI
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Record name 2-hydroxy-3,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3,6-dimethylbenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
W Baker, HF Bondy, J Gumb, D Miles - Journal of the Chemical Society …, 1953 - pubs.rsc.org
… As these methods were unsatisfactory, fi-xylenol was submitted to the Kolbe reaction, giving 2-hydroxy-3 : 6-dimethylbenzoic acid (VI) ; this was then reduced with sodium amalgam in …
Number of citations: 22 pubs.rsc.org
WO Foye, MD Baum, DA Williams - Journal of Pharmaceutical …, 1967 - Wiley Online Library
Stability constants are reported for the complexation of a series of 3, 6‐dialkylsalicylic acids and pyridine analogs of salicylic acid with Cu (II), Fe (III), and Al (III) ions. These compounds …
Number of citations: 14 onlinelibrary.wiley.com
M Izumikawa, H Ukai, M Takagi, HR Ueda… - The Journal of …, 2008 - nature.com
In the course of our screening program for regulators of circadian clock system (circadian rhythms), we isolated a new natural compound JBIR-26 (1) from Streptomyces sp. AK-AH76. …
Number of citations: 1 www.nature.com
SS Prabhu, RS Kumar, J Rengaramanujam - 2023 - editor.journal7sub.com
This chapter aimed to screen the lichen substances to identify the potential drug to inhibit SARS-CoV-2 main protease and spike protein by molecular docking method. COVID-19 (…
Number of citations: 2 editor.journal7sub.com
JA Elix, DO Chester, JH Wardlaw… - Australian Journal of …, 1990 - CSIRO Publishing
The new lichen depsides, 2′-O-methylnorbarbatic acid (9) and 2′-O-methylnorobtusatic acid (12) have been detected in Pseudocyphellaria norvegica and the structures confirmed by …
Number of citations: 9 www.publish.csiro.au
HA Rose, AJ Van Camp - Analytical Chemistry, 1956 - ACS Publications
DISCUSSION Table I lists the benzoic acid patterns in order of interplanar spacings as in the ASTM card file (1), with the melting point of thesample used as well as that given in the …
Number of citations: 7 pubs.acs.org
X Yu, YK Xi, GY Luo, Y Long… - Journal of Asian Natural …, 2022 - Taylor & Francis
A new approach for the synthesis of the active barbatic acid has been achieved in eight steps with 22.3% total yield by using commercially available methyl atratate as starting material. …
Number of citations: 3 www.tandfonline.com
W Baker, JB Harborne, AJ Price, A Rutt - Journal of the Chemical …, 1954 - pubs.rsc.org
… ) with boiling 2~-aqueous sodium hydroxide for 6 hr,, or of tri-(3 : 6-dimethylsalicylide) with boiling ethanolic potassium hydroxide for 4 hr., gave 2-hydroxy-3 : 6-dimethylbenzoic acid in …
Number of citations: 3 pubs.rsc.org
JA Elix, DO Chester, KL Gaul, JL Parker… - Australian Journal of …, 1989 - CSIRO Publishing
The new lichen depsides, methyl 5-chloronorobtusatate (4) and 4-O-demethyldiffractaic acid (5), have been detected in an Erioderma sp. And Xanthoparmelia duplicata Hale …
Number of citations: 19 www.publish.csiro.au
JA Elix, I Mahadevan, JH Wardlaw… - Australian Journal of …, 1987 - CSIRO Publishing
A chemosyndrome of para- depsides based on methyl 4-O-demethylbarbatate (3) has been detected in Erioderma lichens and the structures of the metabolites have been established …
Number of citations: 20 www.publish.csiro.au

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